molecular formula C21H29Na2O8P B14780258 Hydrocortone phosphate; Physiocortison

Hydrocortone phosphate; Physiocortison

Cat. No.: B14780258
M. Wt: 486.4 g/mol
InChI Key: RYJIRNNXCHOUTQ-VCKUZQKMSA-L
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Description

Hydrocortone phosphate, also known as Physiocortison, is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is primarily used for its anti-inflammatory and immunosuppressive properties. This compound is a derivative of hydrocortisone, which is a naturally occurring steroid hormone produced by the adrenal cortex .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrocortone phosphate is synthesized by converting hydrocortisone into its phosphate ester form. The process involves the reaction of hydrocortisone with phosphoric acid or its derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of hydrocortone phosphate involves large-scale esterification reactions. The process is optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Hydrocortone phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydrocortisone derivatives and other corticosteroid esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Hydrocortone phosphate has a wide range of applications in scientific research:

Mechanism of Action

Hydrocortone phosphate exerts its effects by binding to the cytosolic glucocorticoid receptor. The receptor-ligand complex then translocates into the cell nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes. This binding modulates gene expression, leading to anti-inflammatory and immunosuppressive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydrocortone phosphate is unique due to its specific esterification, which enhances its water solubility and bioavailability compared to its parent compound, hydrocortisone. This makes it particularly useful in formulations requiring rapid onset of action .

Properties

Molecular Formula

C21H29Na2O8P

Molecular Weight

486.4 g/mol

IUPAC Name

disodium;[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate

InChI

InChI=1S/C21H31O8P.2Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14?,15?,16?,18?,19-,20-,21-;;/m0../s1

InChI Key

RYJIRNNXCHOUTQ-VCKUZQKMSA-L

Isomeric SMILES

C[C@]12CCC(=O)C=C1CCC3C2C(C[C@]4(C3CC[C@@]4(C(=O)COP(=O)([O-])[O-])O)C)O.[Na+].[Na+]

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COP(=O)([O-])[O-])O)C)O.[Na+].[Na+]

Origin of Product

United States

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